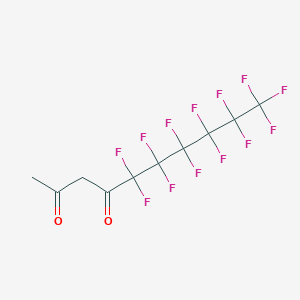

(Perfluoroheptanoyl)acetone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F13O2/c1-3(24)2-4(25)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRLNPHYYNLINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382069 | |

| Record name | (Perfluoroheptanoyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82822-26-2 | |

| Record name | (Perfluoroheptanoyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (Perfluoroheptanoyl)acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of (perfluoroheptanoyl)acetone, a fluorinated β-diketone of significant interest in coordination chemistry, analytical applications, and materials science. The introduction of a perfluoroheptyl group imparts unique characteristics to the classic acetone β-diketone structure, notably influencing its acidity, reactivity, and the stability of its metal complexes. This document details the synthesis, physicochemical properties, spectroscopic characterization, and reactivity of (perfluoroheptanoyl)acetone, offering field-proven insights and detailed experimental protocols for its preparation and analysis.

Introduction and Molecular Structure

(Perfluoroheptanoyl)acetone, systematically named 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione, is a β-dicarbonyl compound featuring a terminal methyl group and a perfluoroheptyl (C₆F₁₃) chain. Its chemical structure is characterized by the presence of a highly electronegative perfluoroalkyl chain, which significantly influences the electronic properties of the adjacent dicarbonyl moiety.

The molecule exists in a tautomeric equilibrium between the diketo and enol forms. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring. The strong electron-withdrawing nature of the perfluoroheptyl group increases the acidity of the enolic proton, facilitating deprotonation and the formation of the corresponding enolate anion. This enhanced acidity is a key factor in its utility as a chelating agent for a wide range of metal ions.[1]

Molecular Structure and Tautomerism

Caption: Tautomeric equilibrium of (Perfluoroheptanoyl)acetone.

Physicochemical Properties

The physical and chemical properties of (perfluoroheptanoyl)acetone are summarized in the table below. These computed properties are sourced from the PubChem database.[2]

| Property | Value |

| Molecular Formula | C₁₀H₅F₁₃O₂ |

| Molecular Weight | 404.12 g/mol |

| IUPAC Name | 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione |

| CAS Number | 82822-26-2 |

| Appearance | Expected to be a liquid or low-melting solid |

| Topological Polar Surface Area | 34.1 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 7 |

Synthesis and Purification

The most common and effective method for the synthesis of β-diketones is the Claisen condensation.[3][4] For (perfluoroheptanoyl)acetone, this involves the reaction of a perfluoroheptanoic acid ester with acetone in the presence of a strong base. The choice of base and solvent is critical to drive the reaction towards the product and to prevent side reactions. Sodium hydride or sodium ethoxide are commonly employed bases.

Synthetic Workflow: Claisen Condensation

Caption: General workflow for the synthesis of (Perfluoroheptanoyl)acetone.

Detailed Experimental Protocol: Synthesis of (Perfluoroheptanoyl)acetone

Materials:

-

Ethyl perfluoroheptanoate

-

Dry acetone

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium ethoxide and anhydrous diethyl ether.

-

Addition of Acetone: Dry acetone is added dropwise to the stirred suspension of sodium ethoxide at 0 °C. The mixture is stirred for 30 minutes.

-

Addition of Ester: Ethyl perfluoroheptanoate is added dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for 4-6 hours.

-

Quenching and Extraction: The reaction mixture is cooled to room temperature and poured into a mixture of ice and 1 M hydrochloric acid. The aqueous layer is extracted three times with diethyl ether.

-

Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and saturated brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure (perfluoroheptanoyl)acetone.

Spectroscopic Characterization

A combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), infrared spectroscopy, and mass spectrometry is essential for the unambiguous identification and characterization of (perfluoroheptanoyl)acetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the tautomeric equilibrium.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons of the diketo form, as well as the vinyl proton and the enolic proton in the enol form. The integration of these signals can be used to determine the keto-enol tautomer ratio.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the methyl carbon, the methylene carbon, and the carbons of the perfluoroheptyl chain. The chemical shifts of the carbonyl carbons will differ between the keto and enol forms.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5] The ¹⁹F NMR spectrum of (perfluoroheptanoyl)acetone is expected to show distinct signals for the CF₃ group and each of the non-equivalent CF₂ groups in the perfluoroheptyl chain.[6]

Predicted NMR Chemical Shifts (in CDCl₃):

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | -CH₃ (keto) | ~2.2 |

| -CH₂- (keto) | ~3.7 | |

| =CH- (enol) | ~5.8 | |

| -OH (enol) | ~13-15 (broad) | |

| ¹³C | -CH₃ | ~30 |

| -CH₂- | ~58 | |

| =CH- | ~95 | |

| C=O (keto, C2) | ~202 | |

| C=O (keto, C4) | ~195 | |

| C=O (enol) | ~185, ~175 | |

| CF₃ | ~118 (quartet) | |

| CF₂ groups | ~110-127 | |

| ¹⁹F | -CF₃ | ~-81 |

| -CF₂- (adjacent to C=O) | ~-120 | |

| Other -CF₂- | ~-122 to -126 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl groups. In the diketo form, two distinct C=O stretching vibrations are expected in the region of 1700-1750 cm⁻¹. The enol form will exhibit a broad O-H stretching band around 3200-2500 cm⁻¹ due to intramolecular hydrogen bonding, and a C=O stretching vibration at a lower frequency (around 1600-1650 cm⁻¹) due to conjugation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), (perfluoroheptanoyl)acetone is expected to undergo characteristic fragmentation pathways, including cleavage of the C-C bonds adjacent to the carbonyl groups and fragmentation of the perfluoroalkyl chain.[7]

Expected Fragmentation Pattern:

Caption: Predicted major fragmentation pathways in EI-MS.

Reactivity and Stability

Acidity and Chelation

The presence of the electron-withdrawing perfluoroheptyl group significantly increases the acidity of the α-protons, making (perfluoroheptanoyl)acetone a stronger acid than its non-fluorinated analog, acetylacetone. This enhanced acidity facilitates the formation of the enolate anion, which is a powerful bidentate ligand for a wide variety of metal ions.[3] It forms stable six-membered chelate rings with metals from across the periodic table.[8]

Thermal Stability

Fluorinated β-diketones and their metal complexes generally exhibit higher thermal stability and volatility compared to their non-fluorinated counterparts. The thermal stability of (perfluoroheptanoyl)acetone and its metal chelates can be evaluated using thermogravimetric analysis (TGA).[9] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the decomposition process. The increased volatility of the metal chelates of fluorinated β-diketones makes them suitable as precursors for chemical vapor deposition (CVD) and as volatile chelating agents for gas chromatography.[10]

Applications

The unique properties of (perfluoroheptanoyl)acetone lend themselves to a variety of applications:

-

Coordination Chemistry: As a versatile chelating agent for the synthesis of novel metal complexes with interesting magnetic, optical, and catalytic properties.[3]

-

Analytical Chemistry: In the separation and analysis of metal ions by gas chromatography, where the volatility of its metal chelates is advantageous.[10]

-

Materials Science: As a precursor for the deposition of metal oxide thin films and nanoparticles via metal-organic chemical vapor deposition (MOCVD).

-

Drug Development: The incorporation of fluorinated moieties can enhance the lipophilicity and metabolic stability of drug candidates. While not a direct therapeutic agent, (perfluoroheptanoyl)acetone can serve as a building block for more complex fluorinated molecules.

Conclusion

(Perfluoroheptanoyl)acetone is a fascinating molecule with a rich chemistry dictated by the interplay between its dicarbonyl functionality and the strongly electron-withdrawing perfluoroheptyl group. Its enhanced acidity, thermal stability, and ability to form stable and volatile metal chelates make it a valuable tool in various scientific disciplines. This guide has provided a detailed overview of its chemical properties, synthesis, and characterization, offering a solid foundation for researchers and professionals working with this and related fluorinated compounds.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2782404, (Perfluoroheptanoyl)acetone. [Link].

-

ResearchGate. (PDF) Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. [Link].

-

PubMed. Derivative emission spectrofluorimetry: Application to the analysis of newly approved FDA combination of ibuprofen and famotidine in tablets. [Link].

-

University of Illinois Urbana-Champaign. WRC RESEARCH REPORT NO. 94 GAS CHROMATOGRAPHY OF VOLATILE METAL CHELATES. [Link].

-

ResearchGate. (PDF) Chemistry of fluoro-substituted beta-diketones and their derivatives. [Link].

-

National Institute of Standards and Technology. Mass spectra of fluorocarbons. [Link].

-

PubMed. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. [Link].

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link].

-

Organic Syntheses. Procedure. [Link].

-

Matrix Science. Mascot help: Peptide fragmentation. [Link].

- Google Patents.

-

National Center for Biotechnology Information. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates. [Link].

-

Wikipedia. Claisen condensation. [Link].

-

YouTube. Claisen Condensation Reaction Mechanism. [Link].

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link].

-

ResearchGate. Application of chelates in gas chromatography | Request PDF. [Link].

-

MDPI. Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. [Link].

-

NMR Solutions. 19Flourine NMR. [Link].

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link].

-

Sci-Hub. Spectrophotometric and thermogravimetric studies on new coordination compounds of lanthanide(III)—4-acetylpyridine N-oxide. [Link].

-

OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link].

-

MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link].

-

National Center for Biotechnology Information. Chelating Agents - LiverTox - NCBI Bookshelf. [Link].

-

HETEROCYCLES. An efficient synthesis of 1,3-dioxane-4,6-diones. [Link].

-

National Center for Biotechnology Information. Mass Spectrometric Analysis of Long-Chain Lipids. [Link].

-

National Center for Biotechnology Information. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link].

-

Office of Scientific and Technical Information. Chromatography of metal chelates. Pt. 13 (Journal Article) | ETDEWEB. [Link].

-

Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of Fluorodienes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iwrc.illinois.edu [iwrc.illinois.edu]

An In-Depth Technical Guide to the Synthesis of (Perfluoroheptanoyl)acetone via Claisen Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of (Perfluoroheptanoyl)acetone, a fluorinated β-diketone of significant interest in materials science, coordination chemistry, and pharmaceutical development. The core synthetic strategy detailed herein is the Claisen condensation, a robust carbon-carbon bond-forming reaction. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical parameters for process optimization, and outlines methods for purification and characterization. Safety protocols for handling fluorinated compounds are also addressed to ensure procedural integrity and operator safety. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this valuable fluorinated building block.

Introduction and Significance

Fluorinated β-diketones, such as (Perfluoroheptanoyl)acetone (CAS 82822-26-2), are a class of organic compounds characterized by a 1,3-dicarbonyl structure with a highly electronegative perfluoroalkyl chain. The presence of the perfluoroheptanoyl group imparts unique properties, including enhanced thermal stability, Lewis acidity, and lipophilicity. These characteristics make them valuable ligands for metal catalysts, precursors for chemical vapor deposition, and key intermediates in the synthesis of complex pharmaceutical agents.

The Claisen condensation is the cornerstone reaction for the synthesis of β-diketones and β-keto esters.[1] It involves the base-mediated reaction between a ketone and an ester to form a new carbon-carbon bond.[2][3] This guide focuses on the "crossed" Claisen condensation, utilizing acetone as the enolizable ketone component and an ethyl perfluoroheptanoate as the non-enolizable ester partner.[4]

The Claisen Condensation: Mechanistic Insights

The synthesis of (Perfluoroheptanoyl)acetone proceeds via a base-catalyzed crossed Claisen condensation. The mechanism can be dissected into three primary stages: enolate formation, nucleophilic acyl substitution, and a final, thermodynamically favorable deprotonation.[5]

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from acetone. This step is crucial as acetone is the enolizable partner in this reaction. The perfluorinated ester lacks α-protons and thus cannot self-condense.[2]

-

Nucleophilic Attack: The resulting acetone enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ethyl perfluoroheptanoate. The high electrophilicity of the perfluorinated ester's carbonyl carbon, due to the inductive effect of the C6F13 group, facilitates this attack.

-

Tetrahedral Intermediate and Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the ethoxide leaving group. This regenerates the base and forms the β-diketone product.

-

Deprotonation: The newly formed (Perfluoroheptanoyl)acetone has a highly acidic methylene proton situated between the two carbonyl groups. The ethoxide base readily removes this proton, forming a resonance-stabilized enolate. This final deprotonation step is essentially irreversible and drives the reaction equilibrium towards the product.[3] An acidic workup is required in the final stage to protonate this enolate and yield the neutral β-diketone.[5]

The following diagram illustrates the reaction mechanism:

Caption: Figure 1: Mechanism of the Crossed Claisen Condensation

Experimental Protocol

This protocol is designed for the multigram synthesis of (Perfluoroheptanoyl)acetone. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Purity |

| Ethyl Perfluoroheptanoate | C₉H₅F₁₃O₂ | 412.11 | 41.2 g (0.1 mol) | >97% |

| Acetone | C₃H₆O | 58.08 | 29.0 g (0.5 mol) | >99.5%, Anhydrous |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 7.5 g (0.11 mol) | >95% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | Anhydrous |

| Hydrochloric Acid | HCl | 36.46 | ~100 mL | 2 M Aqueous |

| Copper(II) Acetate | Cu(CH₃COO)₂·H₂O | 199.65 | As needed | Reagent Grade |

| Sulfuric Acid | H₂SO₄ | 98.08 | As needed | 20% Aqueous |

Equipment

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (CaCl₂)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

The following workflow diagram outlines the key stages of the synthesis.

Caption: Figure 2: Experimental Workflow for Synthesis

-

Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Charge the flask with sodium ethoxide (7.5 g, 0.11 mol) and 250 mL of anhydrous diethyl ether.

-

Reagent Addition: In the dropping funnel, prepare a mixture of ethyl perfluoroheptanoate (41.2 g, 0.1 mol) and anhydrous acetone (29.0 g, 0.5 mol).

-

Condensation: Cool the flask containing the sodium ethoxide suspension to 0-5 °C using an ice-water bath. Begin stirring and add the ester/acetone mixture dropwise over a period of 1-2 hours. Maintaining a low temperature during addition is critical to control the exothermic reaction and minimize side reactions like the self-condensation of acetone.[2]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight (12-16 hours) to ensure the reaction goes to completion. The mixture will typically become a thick, yellowish slurry.

-

Quenching and Acidification: Carefully pour the reaction mixture into a beaker containing 300 mL of ice-cold 2 M hydrochloric acid with vigorous stirring. This step neutralizes the excess base and protonates the product enolate.[5] Check the pH with litmus paper to ensure it is acidic (pH ~2).

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with 100 mL portions of diethyl ether. Combine all organic extracts and wash with 100 mL of saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude (Perfluoroheptanoyl)acetone as a yellow oil.

Purification via Copper Chelate Formation

For higher purity, the β-diketone can be purified by forming its copper(II) chelate.[6]

-

Dissolve the crude product in ethanol.

-

Add a hot, saturated aqueous solution of copper(II) acetate. The blue-green copper(II) chelate of (Perfluoroheptanoyl)acetone will precipitate.

-

Cool the mixture and collect the solid precipitate by filtration. Wash with water and then a small amount of cold ethanol.

-

Suspend the dried copper chelate in diethyl ether and shake vigorously with 20% sulfuric acid in a separatory funnel until the solid dissolves and the ether layer becomes colorless or pale yellow.[6]

-

Separate the ether layer, wash with water, dry over Na₂SO₄, and concentrate to yield the purified product. Expected yield: 70-85%.

Product Characterization

The identity and purity of the synthesized (Perfluoroheptanoyl)acetone should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methylene (-CH₂-) protons (~6.0 ppm, singlet) and the methyl (-CH₃) protons (~2.2 ppm, singlet). The enol form will show a broad signal for the enolic proton (>10 ppm). |

| ¹⁹F NMR | Complex multiplets in the range of -80 ppm to -130 ppm, characteristic of the C₆F₁₃ chain. A key signal around -81 ppm for the -CF₃ group and signals around -122 to -126 ppm for the -CF₂- groups. |

| IR Spectroscopy | Strong, broad absorption bands in the range of 1550-1650 cm⁻¹ corresponding to the C=O and C=C stretching of the enol tautomer. A weaker band around 1720 cm⁻¹ may be present for the keto C=O stretch. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak [M]⁺ or related fragments. For (Perfluoroheptanoyl)acetone (MW: 404.12 g/mol ), look for characteristic fragmentation patterns, including the loss of the methyl or perfluoroheptanoyl groups.[7] |

Process Optimization and Causality

-

Choice of Base: Sodium ethoxide is effective and its use is advantageous as its conjugate acid (ethanol) is a byproduct of the reaction. Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used and may improve yields, especially if self-condensation of the enolizable partner is a concern.[8][9]

-

Solvent: Anhydrous conditions are paramount. The solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), must be thoroughly dried to prevent the base from being quenched by water.

-

Reagent Stoichiometry: An excess of acetone is used to favor the formation of the crossed-condensation product and minimize the self-condensation of acetone. A stoichiometric amount of base is required because the final deprotonation of the β-diketone product consumes one equivalent of base, driving the reaction to completion.[3]

-

Order of Addition: The preferred method is the slow addition of the ketone/ester mixture to the base suspension.[2] This maintains a low concentration of the enolate and the ester, suppressing side reactions.

Safety and Handling of Fluorinated Compounds

Working with perfluorinated compounds requires specific safety precautions due to their unique properties and potential hazards.

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of volatile compounds or aerosols.[10]

-

Personal Protective Equipment (PPE): Standard PPE, including a flame-resistant lab coat, chemical splash goggles, and a face shield, is mandatory. Select gloves (e.g., nitrile or neoprene) that are resistant to the specific chemicals being used; consult manufacturer compatibility charts.[11]

-

Waste Disposal: All fluorinated chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Per- and polyfluoroalkyl substances (PFAS) are under scrutiny for their environmental persistence.[12]

-

Emergency Procedures: Ensure access to an emergency shower and eyewash station. Be prepared for spills by having appropriate absorbent materials available.

Conclusion

The Claisen condensation provides an efficient and scalable route to (Perfluoroheptanoyl)acetone. By understanding the reaction mechanism and carefully controlling key parameters such as base selection, solvent purity, and reaction temperature, researchers can achieve high yields of this versatile fluorinated building block. Adherence to rigorous safety protocols is essential for the safe handling of the perfluorinated reagents and products involved. The methods outlined in this guide provide a solid foundation for the successful synthesis, purification, and characterization of (Perfluoroheptanoyl)acetone for applications in advanced materials and drug discovery.

References

-

Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. (2004). OSTI.GOV. Available at: [Link]

-

2-furfuralacetone. (n.d.). Organic Syntheses Procedure. Available at: [Link]

- CN103274914A - Method for purifying acetone. (n.d.). Google Patents.

-

23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Available at: [Link]

-

Acetylacetone. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Available at: [Link]

-

Guide for the Safe Handling of Fluoropolymer Resins. (2023). Plastics Europe. Available at: [Link]

-

One-Pot Synthesis of New 4,5,6,7-tetrahydro-3H-[7]dithiolo[3,4-b]pyridines Starting from N,N'-Diphenyldithiomalondiamide. (2016). MDPI. Available at: [Link]

- US5399776A - Purification of acetone. (n.d.). Google Patents.

-

Claisen Condensation Reaction Mechanism. (2018). YouTube. Available at: [Link]

-

1, 3, 4, 6‐Tetracarbonyl Compounds. I. The Novel Synthesis of 1, 6‐Diaryl‐3, 4‐dihydroxy‐hexa‐2, 4‐diene‐1, 6‐diones from 5‐Aryl‐furan‐2, 3‐diones. (n.d.). Academia.edu. Available at: [Link]

-

Claisen condensation. (n.d.). Wikipedia. Available at: [Link]

-

23.7 The Claisen Condensation Reaction. (2023). OpenStax. Available at: [Link]

-

Recent Developments in the Synthesis of β-Diketones. (2020). MDPI. Available at: [Link]

-

PFAS (Per and Polyfluoroalkyl Substances) / Fluorinated Chemistries. (n.d.). Chemical Safety Facts. Available at: [Link]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. osti.gov [osti.gov]

- 8. CN103274914A - Method for purifying acetone - Google Patents [patents.google.com]

- 9. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (Perfluoroheptanoyl)acetone (CAS number 82822-26-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(Perfluoroheptanoyl)acetone, with the CAS number 82822-26-2, is a fluorinated β-diketone that is gaining significant interest in various scientific fields. Its unique structure, characterized by a highly fluorinated heptanoyl chain attached to an acetone backbone, imparts properties that make it a valuable tool in analytical chemistry, materials science, and biomedical research. This technical guide provides a comprehensive overview of (Perfluoroheptanoyl)acetone, including its chemical and physical properties, synthesis, and current and potential applications, with a focus on its utility for researchers, scientists, and drug development professionals. The document will delve into its role as a metal chelator, its applications in advanced imaging techniques, and provide insights into its handling, safety, and toxicological profile as a member of the per- and polyfluoroalkyl substances (PFAS) family.

Introduction: Unveiling a Versatile Fluorinated β-Diketone

(Perfluoroheptanoyl)acetone, systematically named 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione, is a specialized organic compound that belongs to the class of fluorinated β-diketones. The presence of a long perfluoroalkyl chain significantly influences its electronic properties, acidity, and solubility, distinguishing it from its non-fluorinated analog, acetylacetone. These unique characteristics have led to its exploration in niche but critical applications, particularly where metal ion chelation and fluorophilicity are advantageous.

This guide aims to serve as a detailed resource for professionals in research and development. It will not only present the fundamental properties of (Perfluoroheptanoyl)acetone but also explain the scientific principles behind its applications and provide practical insights for its use in a laboratory setting.

Chemical and Physical Properties

The distinct behavior of (Perfluoroheptanoyl)acetone stems from its molecular structure. The electron-withdrawing nature of the perfluoroheptyl group increases the acidity of the methylene protons between the two carbonyl groups, facilitating enolization and the formation of stable metal chelates.

Table 1: Key Chemical and Physical Properties of (Perfluoroheptanoyl)acetone [1]

| Property | Value |

| CAS Number | 82822-26-2 |

| Molecular Formula | C₁₀H₅F₁₃O₂ |

| Molecular Weight | 404.12 g/mol |

| IUPAC Name | 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione |

| Appearance | Not specified in readily available literature, likely a liquid or low-melting solid |

| Solubility | Soluble in perfluorocarbon solvents and likely many organic solvents |

| Classification | Per- and polyfluoroalkyl substance (PFAS) |

Synthesis and Characterization

General Synthesis Approach: The Claisen Condensation

The most common method for synthesizing β-diketones is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For (Perfluoroheptanoyl)acetone, this would typically involve the reaction of a perfluoroheptanoyl ester with acetone.

Diagram 1: General Scheme for Claisen Condensation Synthesis

Caption: General workflow for the synthesis of (Perfluoroheptanoyl)acetone via Claisen condensation.

Step-by-Step Methodology (Illustrative Protocol):

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of acetone in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Base Addition: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is carefully added to the acetone solution to form the enolate.

-

Ester Addition: The perfluoroheptanoyl ester is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating for several hours to ensure complete reaction.

-

Quenching and Workup: After the reaction is complete, it is quenched by the addition of a dilute acid. This is followed by an aqueous workup to remove any unreacted starting materials and salts.

-

Purification: The crude product is then purified, typically by distillation under reduced pressure or by column chromatography, to yield pure (Perfluoroheptanoyl)acetone.

Rationale: The use of a strong base is crucial to deprotonate acetone to form its enolate, which then acts as the nucleophile. The subsequent acidic workup protonates the resulting β-ketoester enolate to give the final product. Anhydrous conditions are necessary to prevent the base from being consumed by water.

Characterization Techniques

The characterization of (Perfluoroheptanoyl)acetone would involve a combination of spectroscopic techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methyl protons and the methylene protons of the acetone backbone.

-

¹⁹F NMR is crucial for confirming the structure of the perfluoroheptyl chain, showing distinct signals for the different CF₂, and CF₃ groups.

-

¹³C NMR would provide information on the carbon skeleton, including the carbonyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups. The presence of a broad absorption band in the O-H stretching region would indicate the presence of the enol tautomer.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Applications in Research and Development

The unique properties of (Perfluoroheptanoyl)acetone make it a valuable tool in several areas of research and development, particularly those leveraging its metal-chelating and fluorinated nature.

Metal Chelation and Extraction

As a β-diketone, (Perfluoroheptanoyl)acetone is an excellent chelating agent for a wide range of metal ions. The resulting metal complexes often exhibit enhanced volatility and solubility in nonpolar or fluorinated solvents compared to complexes with non-fluorinated ligands.

Diagram 2: Metal Chelation by (Perfluoroheptanoyl)acetone

Caption: Keto-enol tautomerism of (Perfluoroheptanoyl)acetone enabling metal ion chelation.

This property is exploited in:

-

Metal Ion Extraction: (Perfluoroheptanoyl)acetone has been used as an extractant for metal ions. For instance, it has been incorporated into hollow mesoporous silica nanoparticles with a fluorous core for the extraction of iron(III)[1][4].

-

Lanthanide and Actinide Chemistry: Fluorinated β-diketones are known to form stable and volatile complexes with lanthanide and actinide ions, which is useful in separation science and in the development of luminescent materials.

Advanced Medical Imaging

A significant application of (Perfluoroheptanoyl)acetone is in the field of ¹⁹F Magnetic Resonance Imaging (MRI). ¹⁹F MRI is a non-invasive imaging technique that can be used to track cells or drug delivery vehicles in vivo.

(Perfluoroheptanoyl)acetone is used to create paramagnetic metal complexes, such as the iron(III) complex (Fe-PFHA), which act as ¹⁹F MRI signal enhancement agents[2][5].

Workflow for Preparing a ¹⁹F MRI Contrast Agent:

-

Complex Formation: (Perfluoroheptanoyl)acetone is reacted with a paramagnetic metal salt (e.g., FeCl₃) to form the metal complex.

-

Nanoemulsion Formulation: The resulting lipophilic and fluorophilic metal complex is then dissolved in a perfluorocarbon oil. This oil is then emulsified to form a stable nanoemulsion.

-

In Vitro and In Vivo Application: These nanoemulsions can be used to label cells in vitro or can be administered in vivo to act as a contrast agent for ¹⁹F MRI, allowing for the tracking of the nanoemulsion's distribution.

Causality of Signal Enhancement: The paramagnetic metal ion in the Fe-PFHA complex dramatically reduces the T1 relaxation time of the fluorine nuclei in the surrounding perfluorocarbon solvent. This leads to a significant enhancement of the ¹⁹F MRI signal, allowing for faster imaging and improved sensitivity[3].

Organic Synthesis

β-Diketones are versatile building blocks in organic synthesis. The presence of the perfluoroheptyl group in (Perfluoroheptanoyl)acetone can be leveraged to introduce this moiety into other molecules. It has been used as a precursor in the synthesis of pyrimidine derivatives[6]. Additionally, a related procedure describes the conversion of perfluoroalkanoyl acetones to methyl perfluoroalkyl ketones, suggesting its utility as a synthetic intermediate[7].

Safety and Handling

As a member of the PFAS family, (Perfluoroheptanoyl)acetone should be handled with care, following established safety protocols for this class of compounds.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (chemically resistant, consult manufacturer's data), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Toxicological Profile:

Specific toxicological data for (Perfluoroheptanoyl)acetone is limited. However, as a PFAS, there are general concerns regarding persistence, bioaccumulation, and potential for adverse health effects associated with long-term exposure to some compounds in this class. In vitro studies on other fluorinated compounds have shown varying levels of cytotoxicity[8][9][10][11]. The biological activity of fluorinated compounds can be diverse, ranging from therapeutic to toxic, and is highly structure-dependent[12][13][14][15][16]. It is therefore prudent to treat (Perfluoroheptanoyl)acetone as a potentially hazardous substance and to minimize exposure.

Conclusion and Future Outlook

(Perfluoroheptanoyl)acetone is a specialized fluorinated β-diketone with a growing number of applications in advanced scientific research. Its ability to form stable, soluble metal complexes has made it a valuable tool in metal ion extraction and, more notably, in the development of next-generation ¹⁹F MRI contrast agents. While its use in drug development is currently more focused on diagnostic and imaging applications, its properties as a fluorinated building block may open avenues for its incorporation into novel therapeutic agents in the future.

Further research is needed to fully elucidate its toxicological profile and to explore its full potential in various fields. As a commercially available and versatile reagent, (Perfluoroheptanoyl)acetone represents a valuable addition to the toolbox of researchers and scientists working at the interface of chemistry, materials science, and medicine.

References

-

PubChem. (Perfluoroheptanoyl)acetone. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, K., et al. (2019). β-Diketonate-Iron(III) Complex: A Versatile Fluorine-19 MRI Signal Enhancement Agent.

- Kiebala, D. R., et al. (2021). Emergent Fluorous Molecules and Their Uses in Molecular Imaging. Accounts of Chemical Research, 54(15), 3149-3161.

- Argonne National Laboratory. (n.d.). Poster Session. Cyclotron Institute - Texas A&M University.

- Carla, F., et al. (2022). High spin Fe(III)‐doped nanostructures as T1 MR imaging probes. WIREs Nanomedicine and Nanobiotechnology, 14(5), e1813.

- Gobbo, J. D., et al. (2023). Synthesis and cytotoxicity studies of Cu(I) and Ag(I) complexes based on sterically hindered β-diketonates with different degrees of fluorination. Dalton Transactions, 52(33), 11634-11645.

- Thieme Chemistry. (n.d.). Product Class 12: Pyrimidines. Science of Synthesis.

- Al-Hourani, B. J., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Pharmaceuticals, 15(3), 325.

- Fluorine Notes. (2023, April).

- Sieniawska, E., & Gryn, A. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(23), 7114.

- Gobbo, J. D., et al. (2023). Synthesis and cytotoxicity studies of Cu(I) and Ag(I)

- Abdel-Fattah, M. A., et al. (1983). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 26(8), 1123-1129.

- Buhrke, T., et al. (2013). In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. Toxicology Letters, 218(2), 97-104.

- Khan, I., et al. (2024). Involvement of Molecular Mechanism and Biological Activities of Pemirolast: A Therapeutic Review.

- Li, X., et al. (2022). Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism. Frontiers in Physiology, 13, 848331.

- Wu, T., et al. (2021). Macrolactins: biological activity and biosynthesis. Marine Life Science & Technology, 3(1), 62-68.

- Carstens, K. E., et al. (2021). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. bioRxiv.

- Wang, K., et al. (2019). β-Diketonate-Iron(III) Complex: A Versatile Fluorine-19 MRI Signal...

Sources

- 1. nucl-acs.org [nucl-acs.org]

- 2. β‑Diketonate-Iron(III) Complex: A Versatile Fluorine-19 MRI Signal Enhancement Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cyclotron.tamu.edu [cyclotron.tamu.edu]

- 5. iris.uniupo.it [iris.uniupo.it]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Volume # 2(147), March - April 2023 — "Preparation of methyl perfluoroalkylketones" [notes.fluorine1.ru]

- 8. Synthesis and cytotoxicity studies of Cu( i ) and Ag( i ) complexes based on sterically hindered β-diketonates with different degrees of fluorination ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02179C [pubs.rsc.org]

- 9. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Macrolactins: biological activity and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (Perfluoroheptanoyl)acetone: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Perfluoroheptanoyl)acetone, a fluorinated β-diketone of significant interest in various scientific and research domains. This document delves into its molecular structure, physicochemical properties, synthesis, reactivity, and burgeoning applications, particularly in fields relevant to drug discovery and development.

Introduction and Significance

(Perfluoroheptanoyl)acetone, systematically named 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione , is a β-dicarbonyl compound characterized by a terminal perfluoroheptyl group.[1] This extensive fluorination imparts unique electronic properties and reactivity to the molecule, making it a valuable building block in coordination chemistry, materials science, and medicinal chemistry. The presence of the β-diketone moiety allows for keto-enol tautomerism and provides a versatile scaffold for synthesizing a variety of heterocyclic compounds and metal complexes.[2][3] The strong electron-withdrawing nature of the perfluoroheptyl group significantly influences the acidity of the methylene protons and the stability of the corresponding enolate, which are key factors in its chemical behavior.

Molecular Structure and Physicochemical Properties

The molecular structure of (Perfluoroheptanoyl)acetone combines a hydrophilic diketone functionality with a lipophilic and hydrophobic perfluorinated tail. This amphipathic nature influences its solubility and interaction with other molecules.

IUPAC Name and Synonyms

-

Preferred IUPAC Name: 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione[1]

-

Common Synonyms: (Perfluoroheptanoyl)acetone[1]

-

CAS Number: 82822-26-2[1]

Molecular Formula and Weight

Structural Representation

Caption: 2D Molecular Structure of (Perfluoroheptanoyl)acetone.

Physicochemical Properties

The properties of (Perfluoroheptanoyl)acetone are significantly influenced by the long fluorinated chain. Below is a table summarizing its key computed physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 404.12 g/mol | [1] |

| Molecular Formula | C₁₀H₅F₁₃O₂ | [1] |

| XLogP3 | 4.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Exact Mass | 404.0081955 g/mol | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| Heavy Atom Count | 25 | [1] |

Synthesis and Purification

The primary synthetic route to (Perfluoroheptanoyl)acetone, like other β-diketones, is the Claisen condensation .[4] This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

General Synthetic Pathway: Claisen Condensation

The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione is achieved through the Claisen condensation of ethyl perfluoroheptanoate with acetone.[5] The reaction is typically carried out in an ethereal solvent using a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) to deprotonate the acetone, forming the nucleophilic enolate.[3]

Caption: General workflow for the Claisen condensation synthesis.

Detailed Experimental Protocol

Materials:

-

Ethyl perfluoroheptanoate

-

Acetone (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Copper(II) acetate monohydrate (for purification)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride in anhydrous diethyl ether.

-

Enolate Formation: Acetone is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the acetone enolate.

-

Condensation: A solution of ethyl perfluoroheptanoate in anhydrous diethyl ether is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the mixture is refluxed for 4-6 hours.

-

Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. Since Claisen condensations can yield side products, purification is often necessary. A common method for purifying β-diketones is through the formation of their copper(II) chelate.[6]

-

The crude product is dissolved in a suitable solvent and treated with an aqueous solution of copper(II) acetate.

-

The precipitated copper(II) complex is filtered, washed, and then decomposed by treatment with a strong acid (e.g., sulfuric acid) to regenerate the pure β-diketone.

-

The liberated product is then extracted, dried, and can be further purified by vacuum distillation.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical as the sodium hydride and the intermediate enolates are highly reactive towards water.

-

Strong Base: A strong base like sodium hydride is required to deprotonate acetone, which has a relatively high pKa.

-

Acidic Workup: The final product, a β-diketone, is acidic and will exist as its enolate salt in the basic reaction mixture. Acidification is necessary to protonate the enolate and isolate the neutral product.

-

Copper Chelate Purification: The formation of a stable, often crystalline, copper(II) chelate provides an effective method to separate the desired β-diketone from non-chelating impurities.[6]

Reactivity and Keto-Enol Tautomerism

A key feature of β-diketones is their existence as a mixture of keto and enol tautomers. For fluorinated β-diketones, the equilibrium is significantly shifted towards the enol form due to the electron-withdrawing effect of the fluoroalkyl group, which increases the acidity of the α-protons and stabilizes the enol form through intramolecular hydrogen bonding.[7][8]

Caption: Keto-enol tautomerism in (Perfluoroheptanoyl)acetone.

The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring. The highly electronegative perfluoroheptyl group enhances the acidity of the enolic proton, making these compounds valuable as ligands for metal ions.

Spectroscopic Characterization

The structure of (Perfluoroheptanoyl)acetone can be confirmed using various spectroscopic techniques.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃), a singlet for the methylene protons (CH₂) in the keto form (if present in a detectable amount), and a singlet for the vinylic proton in the enol form. A broad signal in the downfield region (typically >10 ppm) would correspond to the enolic hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the enolic carbons, the methyl carbon, and the methylene carbon. The carbons in the perfluoroheptyl chain will also be visible, likely as complex multiplets due to C-F coupling.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of (Perfluoroheptanoyl)acetone is expected to show multiple signals corresponding to the different fluorine environments in the perfluoroheptyl chain. The chemical shifts will be indicative of their position relative to the carbonyl group.[9]

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z 404. The fragmentation pattern will likely involve the cleavage of the C-C bonds within the diketone backbone and the perfluoroalkyl chain, leading to characteristic fragment ions. Common fragmentation pathways for similar compounds include the loss of a methyl group, a CO group, and various fluorinated fragments.[10]

Applications in Research and Drug Development

The unique properties of fluorinated β-diketones make them valuable in several areas of research and development.

Metal Chelation and Bioimaging

The ability of β-diketones to form stable complexes with a wide range of metal ions is well-established.[11] The fluorinated nature of (Perfluoroheptanoyl)acetone enhances the Lewis acidity of the metal center in its complexes, which can be advantageous in catalysis. Furthermore, these metal complexes, particularly those with lanthanide ions, can exhibit interesting photophysical properties, making them potential candidates for use as fluorescent probes in bioimaging applications.[12]

Experimental Protocol: Assessment of Metal Chelation by UV-Vis Spectroscopy

This protocol describes a general method to assess the metal-chelating ability of (Perfluoroheptanoyl)acetone using a competitive assay with a known metal indicator.

-

Preparation of Solutions: Prepare stock solutions of (Perfluoroheptanoyl)acetone, a metal salt (e.g., FeCl₂), and a metal indicator (e.g., ferrozine) in a suitable buffer (e.g., Tris-HCl).

-

Assay Procedure:

-

To a series of test tubes, add varying concentrations of (Perfluoroheptanoyl)acetone.

-

Add a fixed amount of the metal salt solution to each tube and incubate for a short period to allow for chelation.

-

Add the indicator solution to each tube. The indicator will bind to any free metal ions.

-

Measure the absorbance of the solution at the characteristic wavelength of the metal-indicator complex.

-

-

Data Analysis: A decrease in the absorbance of the metal-indicator complex with increasing concentration of (Perfluoroheptanoyl)acetone indicates that the compound is chelating the metal ions, thereby preventing them from binding to the indicator. The chelating activity can be quantified and expressed as an IC₅₀ value.

Caption: Principle of a competitive metal chelation assay.

Precursor for Heterocyclic Synthesis

β-Diketones are versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in medicinal chemistry.[2] The reaction of (Perfluoroheptanoyl)acetone with hydrazines, hydroxylamine, or ureas can lead to the corresponding fluorinated heterocycles. The incorporation of a perfluoroheptyl group can enhance the biological activity and pharmacokinetic properties of these molecules.

Role in Drug Development

The introduction of fluorine into drug candidates is a common strategy to improve their metabolic stability, bioavailability, and binding affinity.[13] The perfluoroheptyl group in (Perfluoroheptanoyl)acetone can serve as a lipophilic and metabolically stable moiety in the design of new therapeutic agents. Its derivatives could be explored for various therapeutic targets where such properties are desirable.

Safety and Handling

As with all chemicals, (Perfluoroheptanoyl)acetone should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(Perfluoroheptanoyl)acetone is a highly functionalized fluorinated compound with significant potential in various scientific disciplines. Its synthesis via Claisen condensation, its pronounced keto-enol tautomerism, and its ability to act as a versatile precursor for metal complexes and heterocyclic compounds make it a valuable tool for researchers and scientists. The unique properties imparted by the perfluoroheptyl group offer opportunities for the development of new materials, catalysts, and therapeutic agents. This guide has provided a comprehensive overview of its fundamental chemistry and potential applications, aiming to facilitate its use in innovative research and development endeavors.

References

-

Organic Syntheses Procedure. (n.d.). Spiro[5.7]trideca-1,4-dien-3-one. Retrieved January 22, 2026, from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782404, (Perfluoroheptanoyl)acetone. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2018, December 27). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2020, July 7). (PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Retrieved January 22, 2026, from [Link]

-

MDPI. (2023, January 30). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved January 22, 2026, from [Link]

-

Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. Retrieved January 22, 2026, from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2024, February 7). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. Retrieved January 22, 2026, from [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Retrieved January 22, 2026, from [Link]

-

MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved January 22, 2026, from [Link]

-

Weizmann Institute of Science. (n.d.). 19Flourine NMR. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of α-fluorinated β-diketones 11 from α-substituted.... Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved January 22, 2026, from [Link]

-

Sci-Hub. (n.d.). β-Diketones and their metal complexes. Part II. Acetylation of fluoroacetone to 1-fluoropentane-2,4-dione. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved January 22, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]

(Perfluoroheptanoyl)acetone as a per- and polyfluoroalkyl substance (PFAS)

(5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione)

Introduction

(Perfluoroheptanoyl)acetone, a β-diketone with a significant polyfluorinated alkyl chain, is classified as a per- and polyfluoroalkyl substance (PFAS).[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into its chemical and physical properties, synthesis, analytical characterization, and potential applications, with a particular focus on its role as a chelating agent. The presence of a highly fluorinated chain imparts unique properties to the molecule, influencing its acidity, lipophilicity, and metabolic stability, which are of considerable interest in medicinal chemistry and materials science.[2] The introduction of fluorine into organic molecules can significantly alter their biological properties, often leading to enhanced efficacy and selectivity of action.[2]

Physicochemical Properties and Structural Characteristics

(Perfluoroheptanoyl)acetone, with the molecular formula C10H5F13O2, possesses a unique structure that dictates its chemical behavior.[1] The presence of the electron-withdrawing perfluoroheptanoyl group significantly influences the acidity of the methylene protons between the two carbonyl groups, making it a stronger acid than its non-fluorinated counterparts. This enhanced acidity is a key factor in its utility as a chelating agent.[3]

Key Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione | PubChem[1] |

| CAS Number | 82822-26-2 | PubChem[1] |

| Molecular Formula | C10H5F13O2 | PubChem[1] |

| Molecular Weight | 404.12 g/mol | PubChem[1] |

| XLogP3-AA | 4.3 | PubChem[1] |

Keto-Enol Tautomerism

β-Diketones exist as an equilibrium mixture of keto and enol tautomers. The presence of the strongly electron-withdrawing perfluoroheptanoyl group in (Perfluoroheptanoyl)acetone is expected to heavily favor the enol form. This is due to the stabilization of the enolate intermediate and the formation of a stable intramolecular hydrogen bond in the enol tautomer. The predominance of the enol form is crucial for its metal chelation capabilities.

Caption: Keto-enol tautomerism of (Perfluoroheptanoyl)acetone.

Synthesis of (Perfluoroheptanoyl)acetone

The most common and versatile method for synthesizing β-diketones, including fluorinated derivatives, is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base.

Generalized Experimental Protocol: Claisen Condensation

This protocol is a representative procedure for the synthesis of fluorinated β-diketones and would need to be optimized for the specific synthesis of (Perfluoroheptanoyl)acetone.

Materials:

-

Ethyl perfluoroheptanoate

-

Acetone (anhydrous)

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe) as a base

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as a solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a suspension of the base (e.g., sodium hydride) in the anhydrous solvent.

-

Addition of Ketone: Anhydrous acetone is added dropwise to the stirred suspension of the base at room temperature.

-

Addition of Ester: Ethyl perfluoroheptanoate is added dropwise to the reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath, and the excess base is carefully quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the solution is acidic.

-

Extraction: The aqueous layer is separated and extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield the desired (Perfluoroheptanoyl)acetone.

Caption: Workflow for the synthesis of (Perfluoroheptanoyl)acetone.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of (Perfluoroheptanoyl)acetone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the methyl protons and the methylene protons. The chemical shift of the methylene protons will be indicative of the enol content.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. It will provide signals corresponding to the different fluorine environments in the perfluoroheptyl chain, confirming the structure and purity.[4][5][6] The chemical shifts and coupling patterns are highly informative.[6]

-

¹³C NMR: Will show resonances for the carbonyl carbons and the carbons of the alkyl and fluoroalkyl chains.

-

-

Mass Spectrometry (MS): Will be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (C=O) and the C-F bonds.[7] The position and shape of the carbonyl absorption can provide information about the keto-enol equilibrium.

Applications in Research and Drug Development

The unique properties of fluorinated β-diketones like (Perfluoroheptanoyl)acetone make them valuable in several areas of research and development.

Metal Chelation and Extraction

One of the most significant applications of fluorinated β-diketones is in the chelation and solvent extraction of metal ions.[3][8] The enhanced acidity of the enol form allows for the formation of stable metal complexes at lower pH compared to their non-fluorinated analogs.[3] This property is particularly useful for the selective extraction of lanthanides and actinides.[9][10]

This protocol provides a general framework for using a fluorinated β-diketone for the extraction of a lanthanide ion from an aqueous solution.

Materials:

-

Aqueous solution containing a known concentration of a lanthanide salt (e.g., Eu(NO₃)₃).

-

(Perfluoroheptanoyl)acetone as the chelating agent.

-

An organic solvent immiscible with water (e.g., chloroform, hexane).

-

pH buffer solutions.

-

Separatory funnel.

-

Spectrophotometer or inductively coupled plasma mass spectrometer (ICP-MS) for metal ion quantification.

Procedure:

-

Preparation of Solutions: Prepare a stock solution of (Perfluoroheptanoyl)acetone in the chosen organic solvent. Prepare the aqueous lanthanide solution and adjust the pH to the desired value using a suitable buffer.

-

Extraction: In a separatory funnel, combine equal volumes of the aqueous lanthanide solution and the organic solution of the chelating agent.

-

Equilibration: Shake the separatory funnel vigorously for a set period (e.g., 30 minutes) to allow for the chelation and transfer of the metal complex into the organic phase.

-

Phase Separation: Allow the two phases to separate completely.

-

Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of the lanthanide ion remaining in the aqueous phase using a suitable analytical technique (e.g., ICP-MS). The concentration in the organic phase can be calculated by difference.

-

Determination of Distribution Ratio: Calculate the distribution ratio (D) as the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

Caption: Workflow for lanthanide extraction using (Perfluoroheptanoyl)acetone.

Role in Drug Development

While not a therapeutic agent itself, (Perfluoroheptanoyl)acetone can serve as a valuable building block in medicinal chemistry. The incorporation of fluorine or fluorinated moieties is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[11] The β-diketone functionality can also be a precursor for the synthesis of various heterocyclic compounds with potential biological activities.[2]

Toxicological Profile and Safety Considerations

As a member of the PFAS family, (Perfluoroheptanoyl)acetone is subject to the general concerns regarding the persistence, bioaccumulation, and potential toxicity of this class of compounds. Specific toxicological data for this compound are limited. However, studies on other short-chain PFAS have shown potential for liver and kidney effects after repeated exposure in animal models.[12][13] In vitro studies on some fluorinated compounds have demonstrated cytotoxic effects, often linked to mitochondrial dysfunction.[14][15]

Researchers handling (Perfluoroheptanoyl)acetone should adhere to standard laboratory safety protocols for handling potentially hazardous chemicals. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Given the persistence of PFAS, appropriate waste disposal procedures must be followed to prevent environmental contamination. For comprehensive guidance on chemical safety testing, the OECD Guidelines for the Testing of Chemicals should be consulted.[16][17]

Conclusion

(Perfluoroheptanoyl)acetone is a fluorinated β-diketone with distinct physicochemical properties stemming from its polyfluorinated tail. Its enhanced acidity and strong chelating ability make it a compound of interest for applications in metal separation and extraction. Furthermore, its structure presents opportunities as a synthon in the development of novel fluorinated molecules for pharmaceutical and materials science applications. As with all PFAS, its environmental and toxicological profile warrants careful consideration and handling. Further research is needed to fully characterize its experimental properties and to explore its full potential in various scientific and technological fields.

References

-

PubChem. (Perfluoroheptanoyl)acetone. National Center for Biotechnology Information. [Link]

-

ResearchGate. Comparison of 1 H{ 19 F}-NMR spectra of 14 in a) acetone, b) dichloromethane (DCM), and c) toluene. [Link]

-

ResearchGate. Fluorinated β-Diketones for the Extraction of Lanthanide Ions: Photophysical Properties and Hydration Numbers of Their EuIII Complexes. [Link]

-

PubMed. Toxicology of fluorine-containing monomers. [Link]

-

RSC Publishing. Synthesis and cytotoxicity studies of Cu(I) and Ag(I) complexes based on sterically hindered β-diketonates with different degrees of fluorination. [Link]

-

OECD. Per and poly-fluorinated chemicals (PFAS). [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Infrared study of the adsorption of acetone, acrolein, ethanoic acid and propene–NO mixtures on Rh/Al2O3 catalysts. [Link]

-

PubMed. Chelation in metal intoxication. [Link]

-

ResearchGate. (PDF) Chemistry of fluoro-substituted beta-diketones and their derivatives. [Link]

-

NIH. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. [Link]

-

ResearchGate. Effect of Metal ions on Acetone dicarboxylic acid catalyzed Peroxomonosulphate Reactions. [Link]

-

ResearchGate. (PDF) Synthesis and cytotoxicity studies of Cu(I) and Ag(I) complexes based on sterically hindered β-diketonates with different degrees of fluorination. [Link]

-

ACS Publications. A New OECD Definition for Per- and Polyfluoroalkyl Substances. [Link]

-

OECD. Guidelines for the Testing of Chemicals. [Link]

-

Miljøstyrelsen. Short-chain Polyfluoroalkyl Substances (PFAS). [Link]

-

OSTI.GOV. Supercritical fluid extraction of lanthanides with fluorinated [beta]diketones and tributyl phosphate (Journal Article). [Link]

-

MDPI. Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. [Link]

-

PubMed Central. Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. (PDF) Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. [Link]

-

National Toxicology Program. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats. [Link]

-

Organic Syntheses Procedure. Spiro[5.7]trideca-1,4-dien-3-one. [Link]

-

PubMed. A Fluorous Biphasic Solvent Extraction System for Lanthanides with a Fluorophilic β-Diketone Type Extractant. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

Chemycal. OECD Guidelines for the Testing of Chemicals. [Link]

-

PubMed. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on toxicologically relevant gene expression profiles in a liver-on-a-chip model. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

NIH. Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives?. [Link]

-

ACS Publications. Supercritical fluid extraction of lanthanides and actinides from solid materials with a fluorinated .beta.-diketone. [Link]

-

NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

YouTube. Restriction of per- and polyfluoroalkyl substances (PFAS) under REACH. [Link]

-

PubMed. Chelation in metal intoxication--Principles and paradigms. [Link]

-

Inorganic Chemistry Frontiers (RSC Publishing). Modulating extraction and retention of fluorinated β-diketonate metal complexes in perfluorocarbons through the use of non-fluorinated neutral ligands. [Link]

-

ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

-

ResearchGate. Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. [Link]

-

Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. [Link]

-

PubMed Central. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]

Sources